molecular formula C15H14F3NO6 B2359921 Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate CAS No. 882747-26-4

Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate

Cat. No. B2359921
CAS RN: 882747-26-4
M. Wt: 361.273
InChI Key: WVQMCEURAPIKOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate is C15H14F3NO6 . Its average mass is 361.270 Da and its monoisotopic mass is 361.077332 Da .

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis Techniques : Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate is involved in various synthesis processes. For instance, its derivatives are used in the synthesis of novel monohydrated 3-p-nitrophenylpyrazole, which is studied using techniques like NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

  • Molecular Structure Analysis : The molecular structure of these compounds reveals significant information about their chemical properties. For example, the analysis of pyrazole and phenyl rings in the synthesized compounds provides insights into their planarity and bonding patterns (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Catalytic Applications

  • Allylic C-H Alkylation : Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate has applications in allylic C-H alkylation, showcasing its use in organic synthesis and catalysis (李伦, 陈庆云, & 郭勇, 2013).

  • Palladium-Catalyzed Reactions : It's also used in palladium-catalyzed reactions, such as enantioselective allylic substitution, which is crucial in creating compounds with specific chiral properties (Matt, Lloyd‐Jones, Minidis, Pfaltz, Macko, Neuburger, Zehnder, Rüegger, & Pregosin, 1995).

Methodology Development

  • Novel Synthetic Methods : Research also focuses on developing novel synthetic methods using this compound. For instance, it is used in the synthesis of conjugated dienes attached to a quaternary carbon center via palladium-catalyzed deconjugative allylation (Sato, Oonishi, & Mori, 2003).

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines : This compound plays a role in synthesizing bicyclic isoxazoles and isoxazolines, which are important in medicinal chemistry (Chen et al., 2015).

Mechanism of Action

The mechanism of action for Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate is not specified in the search results. It’s often used in proteomics research .

properties

IUPAC Name

dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-8-9(15(16,17)18)5-6-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMCEURAPIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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